N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is also known as GSK1016790A and is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
Scientific Research Applications
Antimicrobial Activity
Some novel benzothiazole and sulphonamide compounds have been synthesized and evaluated for their antimicrobial properties. The incorporation of fluoro groups and the benzothiazole ring structure in these compounds has been associated with enhanced pharmacological potentials, including antimicrobial activity. These studies suggest that such compounds could serve as potent biodynamic agents against various microbial strains (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Synthesis and Characterization
The research into these compounds involves detailed synthesis procedures followed by characterization using physical constants, solubility tests, Thin Layer Chromatography (TLC), and spectroscopic methods such as UV and IR spectral studies. These methodologies are crucial for confirming the chemical structure of the synthesized compounds and for evaluating their potential applications in various fields of science and medicine (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Anticancer Activity
Certain derivatives of the compound, especially those synthesized from indapamide, have shown promising anticancer activity. For instance, specific derivatives have exhibited significant proapoptotic activity against melanoma cell lines, highlighting the potential of these compounds in cancer therapy. This approach indicates a novel pathway for the development of anticancer agents based on the modification of the sulfonamide and benzothiazole chemical structures (Yılmaz et al., 2015).
Biological and Pharmacological Screening
The derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide have been subjected to biological and pharmacological screening to assess their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This comprehensive evaluation contributes to the understanding of the multifaceted biological effects of these compounds, paving the way for the development of new therapeutic agents with broad-spectrum activity (Patel et al., 2009).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-4-3-11-24(12-13)29(26,27)15-9-7-14(8-10-15)19(25)23-20-22-18-16(21)5-2-6-17(18)28-20/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXLELFYGCCMKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
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